molecular formula C11H9Cl2FN4 B3420437 2,4-Pyrimidinediamine, 5-(2,3-dichlorophenyl)-6-(fluoromethyl)- CAS No. 189013-61-4

2,4-Pyrimidinediamine, 5-(2,3-dichlorophenyl)-6-(fluoromethyl)-

Cat. No. B3420437
M. Wt: 287.12 g/mol
InChI Key: GKBLWFDYSYTVEA-UHFFFAOYSA-N
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Description

2,4-Pyrimidinediamine, 5-(2,3-dichlorophenyl)-6-(fluoromethyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Erlotinib, which is a drug used to treat non-small cell lung cancer. However,

Mechanism Of Action

Erlotinib works by binding to the ATP-binding site of EGFR and inhibiting its activity. This leads to the inhibition of downstream signaling pathways, which are responsible for cell growth and proliferation. By inhibiting EGFR, Erlotinib prevents the growth and spread of cancer cells.

Biochemical And Physiological Effects

The biochemical and physiological effects of Erlotinib are primarily related to its inhibition of EGFR. By blocking the activity of EGFR, Erlotinib inhibits the growth and spread of cancer cells. This leads to a reduction in tumor size and an improvement in overall survival rates.

Advantages And Limitations For Lab Experiments

Erlotinib has several advantages for use in lab experiments. It is a highly specific inhibitor of EGFR, which makes it an ideal tool for studying the role of EGFR in cancer development and progression. Additionally, Erlotinib is a well-characterized compound, and its mechanism of action is well understood, making it easier to interpret experimental results.
However, there are also limitations to using Erlotinib in lab experiments. One of the primary limitations is its high cost, which may limit its accessibility for some researchers. Additionally, Erlotinib is a drug, which means that it may have off-target effects that could complicate experimental results.

Future Directions

There are several potential future directions for research on Erlotinib. One area of interest is the development of new and more effective EGFR inhibitors that can overcome resistance to Erlotinib. Another area of research is the use of Erlotinib in combination with other drugs to improve its efficacy and reduce the risk of resistance. Additionally, there is interest in exploring the use of Erlotinib in other types of cancer, such as pancreatic cancer and glioblastoma.
Conclusion:
2,4-Pyrimidinediamine, 5-(2,3-dichlorophenyl)-6-(fluoromethyl)-, also known as Erlotinib, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its primary use is as an inhibitor of EGFR, a protein that plays a crucial role in the development and progression of cancer. Erlotinib has shown promising results in inhibiting the growth of cancer cells by blocking the activity of EGFR. While there are limitations to using Erlotinib in lab experiments, its well-characterized mechanism of action and specificity make it an ideal tool for studying the role of EGFR in cancer development and progression. There are several potential future directions for research on Erlotinib, including the development of new and more effective EGFR inhibitors and exploring its use in other types of cancer.

Scientific Research Applications

Erlotinib has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research is its use as an inhibitor of epidermal growth factor receptor (EGFR), a protein that plays a crucial role in the development and progression of cancer. Erlotinib has shown promising results in inhibiting the growth of cancer cells by blocking the activity of EGFR.

properties

IUPAC Name

5-(2,3-dichlorophenyl)-6-(fluoromethyl)pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2FN4/c12-6-3-1-2-5(9(6)13)8-7(4-14)17-11(16)18-10(8)15/h1-3H,4H2,(H4,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBLWFDYSYTVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=C2N)N)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Pyrimidinediamine, 5-(2,3-dichlorophenyl)-6-(fluoromethyl)-

CAS RN

130801-33-1, 189013-61-4
Record name BW-4030W92
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130801331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4030W92
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189013614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BW-4030W92, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTF75439HF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BW-4030W92, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53EO6RMY8Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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